molecular formula C9H5BrF3N B1373908 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile CAS No. 853368-32-8

4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile

Cat. No. B1373908
CAS RN: 853368-32-8
M. Wt: 264.04 g/mol
InChI Key: UTIBFWZBRANTIA-UHFFFAOYSA-N
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Description

“4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile” is a compound that consists of a benzonitrile core with a bromomethyl group and a trifluoromethyl group attached . It is used in various fields of research and has potential applications in the synthesis of other compounds .


Molecular Structure Analysis

The molecular formula of “4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile” is C8H4BrF3N . It consists of a benzonitrile core (a benzene ring with a nitrile group), with a bromomethyl group (CH2Br) and a trifluoromethyl group (CF3) attached .


Physical And Chemical Properties Analysis

“4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile” is a solid at 20°C . It has a molecular weight of 171.12 . It has a melting point of 37°C and a boiling point of 81°C at 20 mmHg . It is insoluble in water .

Scientific Research Applications

  • Electrolyte Additive for High Voltage Lithium-Ion Batteries

    • 4-(Trifluoromethyl)benzonitrile (4-TB) has been used as a novel electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathode in high voltage lithium-ion batteries. It significantly improves the cyclic stability and capacity retention of the battery, forming a protective film on the cathode that suppresses electrolyte oxidation and manganese dissolution (Huang et al., 2014).
  • Synthesis and Refinement Research

    • Research into the synthesis and refinement of 4-bromomethyl-benzonitrile, involving photochemical bromination and recrystallization, has been documented. This process has been optimized for higher yields and purity above 99%, indicating its significance in chemical synthesis (Teng Jun-jiang, 2008).
  • Development of Androgen Receptor Antagonists

    • A compound related to 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile, namely 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, was developed as a nonsteroidal androgen receptor antagonist for dermatological applications like sebum control and treatment of androgenetic alopecia (Li et al., 2008).
  • Intermediate in Pharmaceutical Synthesis

    • It serves as an intermediate in the synthesis of bicalutamide, a drug used in prostate cancer treatment. An environmentally friendly practical method for its synthesis has been developed, showcasing its role in pharmaceutical manufacturing (Zhang Tong-bin, 2012).
  • Surface Modification of Tin Dioxide

    • The compound has been used in the synthesis of 4-Trichlorosilylmethylbenzonitrile for the surface modification of tin dioxide, indicating its potential application in material science and surface engineering (Grüniger & Calzaferri, 1979).
  • Spectroelectrochemical Studies

    • Its derivatives have been studied for their spectroelectrochemical properties, particularly in the context of phthalocyanines. Such studies are crucial for understanding the electronic properties and potential applications in electrochemical technologies (Kamiloğlu et al., 2018).

Safety and Hazards

“4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile” is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . If swallowed, inhaled, or in contact with skin, medical advice should be sought immediately .

properties

IUPAC Name

4-(bromomethyl)-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-4-7-2-1-6(5-14)3-8(7)9(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIBFWZBRANTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile

CAS RN

853368-32-8
Record name 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Methyl-3-trifluoromethylbenzonitrile is brominated with NBS according to Example 1A to give 4-bromomethyl-3-trifluoromethylbenzonitrile. 1H NMR (400 MHz, CDCl3) δ (ppm) 7.94 (s, 1H), 7.85 (d, J=8.1 Hz, 1H), 7.76 (d, J=8.1 Hz, 1H), 4.63 (s, 2H).
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Synthesis routes and methods II

Procedure details

4-methyl-3-(trifluoromethyl)benzonitrile (10 g, 54 mmol) was dissolved in 200 mL of carbon tetrachloride and treated with N-bromosuccinimide (10.5 g, 59 mmol) and benzoyl peroxide (1.3 g, 0.54 mmol). The reaction mixture was heated to reflux temperature and stirred for one week. Then, 80 mL of water was added and the layers were separated. The aqueous layer was extracted with methylene chloride (2×50 mL). The combined organic layers were washed with water (2×50 mL), dried over magnesium sulfate, and concentrated to provide 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile (14 g, 53 mmol) as a yellow oil which was used in the next step without further purification.
Quantity
10 g
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reactant
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200 mL
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solvent
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10.5 g
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reactant
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1.3 g
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80 mL
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Synthesis routes and methods III

Procedure details

A mixture of 4-methyl-3-trifluoromethyl-benzonitrile (370 mg, 2 mmol), N-Bromosuccinimide (356 mg, 2 mmol) and benzoyl peroxide (15 mg) in CCl4 (8 mL) was stirred at 85° C. for 16 hrs. The reaction mixture was then partitioned between saturated aqueous NaHCO3 and DCM. DCM layer was dried over Na2SO4, filtered, and the solvent evaporated in vacuo to yield a crude solid which was purified via flash chromatography (15% EtOAc in n-heptane) to yield the title compound as a solid (460 mg, 85%).
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370 mg
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356 mg
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reactant
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Quantity
8 mL
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15 mg
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Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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